ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Overview
Description
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE is a complex organic compound with a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole core using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the ethyl ester group: This is done by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The pyrazole core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPIONATE: Similar structure but with a propionate group instead of an acetate group.
METHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the ethyl ester can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]carbamoylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-5-25-16(23)10-19-18(24)20-17-13(3)21-22(14(17)4)11-15-8-6-12(2)7-9-15/h6-9H,5,10-11H2,1-4H3,(H2,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWURTEVPWZSEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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